molecular formula C13H15NO B359205 Furan-2-ylmethyl-(4-methylbenzyl)amine CAS No. 436099-83-1

Furan-2-ylmethyl-(4-methylbenzyl)amine

Cat. No. B359205
CAS RN: 436099-83-1
M. Wt: 201.26g/mol
InChI Key: LTKSRIGURQCUJV-UHFFFAOYSA-N
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Description

“Furan-2-ylmethyl-(4-methylbenzyl)amine” is a chemical compound with the molecular formula C13H15NO . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of “this compound” is 201.26 . The exact structure can be found in chemical databases like ChemSpider .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the searched resources.

Scientific Research Applications

1. Synthesis of Novel Compounds

Furan-2-ylmethyl-(4-methylbenzyl)amine is involved in the synthesis of various novel compounds. For instance, a study by Ł. Janczewski et al. (2021) demonstrates the synthesis of ester and amide derivatives containing furan rings using methods supported by microwave radiation. This includes products like N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate, synthesized using 2-furoic acid and furfurylamine (Ł. Janczewski, D. Zieliński, & B. Kolesińska, 2021).

2. Analytical Chemistry and Sensory Analysis

In the field of analytical chemistry and sensory analysis, compounds related to this compound have been identified as novel classes of bitter compounds in roasted coffee. S. Kreppenhofer et al. (2011) identified (furan-2-yl)methylated benzene diols and triols as bitter taste compounds in coffee through LC–MS and NMR experiments (S. Kreppenhofer, O. Frank, & T. Hofmann, 2011).

3. Environmental Chemistry

The compound has relevance in environmental chemistry as well. E. G. Alvarez et al. (2009) studied the application of derivatives in the photo-oxidation of furan and its methylated derivatives, revealing significant environmental implications (E. G. Alvarez, E. Borrás, J. Viidanoja, & J. Hjorth, 2009).

4. Enantioselective Synthesis

The compound plays a role in the enantioselective synthesis of amino acids. A. Demir et al. (2003) described an enantioselective synthesis process for furan-2-yl amines and amino acids, which is vital in creating chiral compounds (A. Demir, Ozge Seşenoğlu, D. Ülkü, & C. Arici, 2003).

5. Antimicrobial Activity

The antimicrobial properties of this compound derivatives are explored in various studies. M. Arora et al. (2013) synthesized thiophene derivatives containing the furan compound and evaluated their antimicrobial activity (M. Arora, J. Saravanan, S. Mohan, & S. Bhattacharjee, 2013).

Mechanism of Action

The mechanism of action for “Furan-2-ylmethyl-(4-methylbenzyl)amine” is not specified in the searched resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Future Directions

The future directions of “Furan-2-ylmethyl-(4-methylbenzyl)amine” are not specified in the searched resources. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKSRIGURQCUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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